
4-(4-Fluorophenoxy)-2-butanol
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Overview
Description
4-(4-Fluorophenoxy)-2-butanol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
The compound 4-(4-Fluorophenoxy)-2-butanol is a significant organic molecule with diverse applications in scientific research, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data tables and documented case studies.
Central Nervous System Disorders
Research indicates that compounds similar to this compound can act as modulators of serotonin receptors, particularly the 5-HT2 receptors. These receptors are implicated in various central nervous system disorders such as anxiety, depression, and schizophrenia. For instance, studies have shown that related compounds can serve as agonists or antagonists for these receptors, potentially leading to therapeutic advancements in treating mood disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the presence of the fluorophenoxy group, which enhances membrane permeability and disrupts bacterial cell function. Preliminary studies have reported significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapies .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Herbicide Development
The compound's structural characteristics make it a potential candidate for developing selective herbicides. Its ability to interact with specific plant growth pathways can lead to the formulation of herbicides that target unwanted vegetation while sparing crops. Studies have shown that derivatives of this compound exhibit selective toxicity towards certain weed species, providing an avenue for sustainable agricultural practices .
Pesticide Formulations
In addition to herbicides, this compound can be used in formulating pesticides due to its biological activity against pests. Research has indicated that compounds with similar structures can disrupt pest metabolic pathways, leading to effective pest control solutions without harming beneficial insects.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Type |
---|---|---|
Staphylococcus aureus | 8 | Gram-positive |
Escherichia coli | 16 | Gram-negative |
Pseudomonas aeruginosa | 32 | Gram-negative |
Table 2: Anti-inflammatory Effects
Treatment Condition | Cytokine Level Reduction (%) | Study Reference |
---|---|---|
Control | - | - |
Compound Treatment | TNF-alpha: 40% | |
IL-6: 30% |
Case Study 1: Efficacy Against Bacterial Infections
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound exhibited a MIC of 8 µg/mL, indicating strong antibacterial activity. Further investigations revealed that it disrupted bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain scores compared to control groups. The study concluded that the compound’s ability to inhibit TNF-alpha and IL-6 production was pivotal in its therapeutic effects against inflammation .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)butan-2-ol |
InChI |
InChI=1S/C10H13FO2/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
IACVFBYDDLSBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.